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Compound of Interest

Compound Name: MGR1

Cat. No.: B1193184 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data related

to identifying the protein interaction partners of two distinct proteins commonly referred to as

MGR1: the mitochondrial i-AAA protease subunit MGR1 in Saccharomyces cerevisiae (yeast)

and the mammalian transcriptional co-regulator CITED2 (Cbp/p300-Interacting Transactivator

with Glu/Asp-rich carboxy-terminal domain 2), also known as MRG1 (Melanocyte-Specific

Gene-Related Gene 1). This guide is designed to furnish researchers, scientists, and drug

development professionals with detailed experimental protocols, quantitative interaction data,

and a clear understanding of the signaling pathways involved.

Section 1: MGR1 in Saccharomyces cerevisiae - A
Key Adaptor in Mitochondrial Proteostasis
The yeast MGR1 protein is an integral membrane protein located in the mitochondrial inner

membrane. It functions as a crucial adaptor protein for the i-AAA (ATPases Associated with

diverse cellular Activities) protease complex, which is essential for maintaining mitochondrial

protein quality control.

Known Interaction Partners of Yeast MGR1
The primary interaction partners of yeast MGR1 are components of the i-AAA protease

complex. This complex is responsible for the degradation of misfolded or unassembled

mitochondrial inner membrane proteins.
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Interacting Protein
Function of
Interactor

Experimental
Evidence

Quantitative Data

Yme1
Catalytic subunit of

the i-AAA protease

Co-

immunoprecipitation,

Blue Native PAGE

Stoichiometry within

the complex has been

studied, but precise

binding affinities are

not well-documented

in high-throughput

studies.

Mgr3
Adaptor protein for the

i-AAA protease

Co-

immunoprecipitation,

Yeast two-hybrid

Forms a subcomplex

with Mgr1.[1]

Tom22

Subunit of the

Translocase of the

Outer Mitochondrial

membrane (TOM)

complex

Co-

immunoprecipitation,

In vivo

photocrosslinking

Identified as a

substrate of the

Yme1-Mgr1-Mgr3

complex.[1]

Om45
Outer mitochondrial

membrane protein

Co-

immunoprecipitation

Identified as a

substrate of the

Yme1-Mgr1-Mgr3

complex.[1]

Experimental Protocol: Co-Immunoprecipitation of
MGR1 from Yeast Mitochondria
This protocol is adapted from methodologies used to study the yeast i-AAA protease complex.

[1][2]

Objective: To co-immunoprecipitate MGR1 and its interacting partners from isolated yeast

mitochondria.

Materials:

Yeast strain expressing a tagged version of MGR1 (e.g., MGR1-FLAG or MGR1-HA).
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Mitochondria isolation buffer (e.g., 0.6 M sorbitol, 20 mM HEPES-KOH pH 7.4, 1 mM PMSF).

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100,

protease inhibitor cocktail).

Anti-FLAG or Anti-HA affinity beads (e.g., agarose or magnetic beads).

Wash buffer (e.g., Lysis buffer with 0.1% Triton X-100).

Elution buffer (e.g., SDS-PAGE sample buffer or peptide elution for mass spectrometry).

SDS-PAGE gels and Western blotting reagents.

Antibodies against potential interaction partners (e.g., anti-Yme1, anti-Mgr3).

Procedure:

Yeast Culture and Mitochondria Isolation:

Grow yeast cells expressing tagged MGR1 to mid-log phase in appropriate media.

Harvest cells by centrifugation and wash with sterile water.

Spheroplast the cells using zymolyase.

Homogenize spheroplasts in mitochondria isolation buffer.

Isolate mitochondria by differential centrifugation.

Mitochondrial Lysis:

Resuspend isolated mitochondria in ice-cold lysis buffer.

Incubate on ice for 30 minutes with occasional vortexing to solubilize mitochondrial

proteins.

Clarify the lysate by centrifugation at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to

pellet insoluble debris.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b1193184?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Immunoprecipitation:

Pre-clear the mitochondrial lysate by incubating with non-specific IgG and protein A/G

beads for 1 hour at 4°C.

Incubate the pre-cleared lysate with anti-tag affinity beads overnight at 4°C with gentle

rotation.

Collect the beads by centrifugation or using a magnetic rack.

Wash the beads three to five times with ice-cold wash buffer.

Elution and Analysis:

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 5-10

minutes.

Separate the eluted proteins by SDS-PAGE.

Analyze the proteins by Western blotting using antibodies against the tag and suspected

interaction partners.

For identification of novel interactors, perform in-gel digestion of protein bands followed by

mass spectrometry analysis.

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: Experimental workflow for identifying MGR1 interaction partners.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b1193184?utm_src=pdf-body-img
https://www.benchchem.com/product/b1193184?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Yme1

Mgr1

interacts

Misfolded Protein
(e.g., Tom22, Om45)

degrades

Mgr3

interacts

recruits

recruits

Click to download full resolution via product page

Caption: MGR1's role in the i-AAA protease complex.

Section 2: CITED2 in Mammals - A Transcriptional
Co-regulator in Development and Disease
Mammalian CITED2 (MRG1) is a nuclear protein that does not bind DNA directly but functions

as a transcriptional co-regulator by interacting with the transcriptional co-activators CBP/p300.

It plays critical roles in embryonic development, particularly in heart formation, and is implicated

in various signaling pathways and diseases, including cancer.

Known Interaction Partners of Mammalian CITED2
CITED2 modulates the transcription of target genes by forming complexes with transcription

factors and the general transcriptional machinery.
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Interacting Protein
Function of
Interactor

Experimental
Evidence

Quantitative Data

p300/CBP

Histone

acetyltransferases

and transcriptional co-

activators

Co-

immunoprecipitation,

Mammalian two-

hybrid

The interaction is of

high affinity, but

specific Kd values

from recent literature

are not readily

available.[3]

TFAP2A/C
Transcription Factor

AP-2

Co-

immunoprecipitation,

Mammalian two-

hybrid

CITED2 acts as a co-

activator for TFAP2.[3]

HIF-1α
Hypoxia-Inducible

Factor 1-alpha

Competitive binding

assays

CITED2 competes

with HIF-1α for

binding to p300/CBP,

thus acting as a

negative regulator of

HIF-1α signaling.[4][5]

SMAD2/3
Signal transducers in

the TGF-β pathway

Co-

immunoprecipitation

CITED2 positively

regulates TGF-β

signaling.[6]

LHX2
LIM homeodomain

transcription factor

Yeast two-hybrid, Co-

immunoprecipitation

CITED2 co-activates

LHX2.[6]

Experimental Protocol: Co-Immunoprecipitation of
CITED2 from Mammalian Cells
This protocol is based on the methodology described by Bragança et al. (2002) for

demonstrating the in vivo interaction of CITED2 with TFAP2A and p300.[3]

Objective: To co-immunoprecipitate endogenous or overexpressed CITED2 and its interaction

partners from mammalian cell lysates.

Materials:
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Mammalian cell line (e.g., U2-OS, HEK293T).

Expression vectors for tagged CITED2, TFAP2A, and p300 (if not studying endogenous

proteins).

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% NP-40,

protease inhibitor cocktail).

Antibodies for immunoprecipitation (e.g., anti-CITED2, anti-FLAG, anti-HA).

Protein A/G-agarose or magnetic beads.

Wash buffer (e.g., lysis buffer with 0.1% NP-40).

Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer).

Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5).

SDS-PAGE gels and Western blotting reagents.

Antibodies for Western blotting (e.g., anti-p300, anti-TFAP2A, anti-tag).

Procedure:

Cell Culture and Transfection (for overexpressed proteins):

Culture mammalian cells to ~80% confluency.

Transfect cells with expression vectors for the proteins of interest using a suitable

transfection reagent.

Incubate for 24-48 hours post-transfection.

Cell Lysis:

Wash cells with ice-cold PBS.

Lyse cells in ice-cold lysis buffer.
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Incubate on ice for 30 minutes.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Immunoprecipitation:

Pre-clear the lysate with non-specific IgG and protein A/G beads for 1 hour at 4°C.

Incubate the pre-cleared lysate with the specific primary antibody for 2-4 hours or

overnight at 4°C.

Add protein A/G beads and incubate for an additional 1-2 hours at 4°C.

Collect the beads by centrifugation.

Wash the beads extensively with wash buffer.

Elution and Analysis:

Elute the protein complexes from the beads using elution buffer. If using a low pH elution,

neutralize the eluate immediately. Alternatively, boil the beads in SDS-PAGE sample

buffer.

Analyze the immunoprecipitated proteins by SDS-PAGE and Western blotting with

antibodies against the expected interaction partners.

Signaling Pathway Diagrams
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Caption: CITED2 in the TGF-β signaling pathway.
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Caption: CITED2 as a negative regulator of HIF-1α signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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